molecular formula C31H28ClN3S B14942738 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B14942738
M. Wt: 510.1 g/mol
InChI Key: BXXPAPJDYJQMGQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with formaldehyde and subsequent cyclization with a diazacyclopenta[CD]azulene derivative . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C31H28ClN3S

Molecular Weight

510.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N,2-bis(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28ClN3S/c1-20-6-10-22(11-7-20)27-19-35-29(30(36)33-25-16-8-21(2)9-17-25)28(23-12-14-24(32)15-13-23)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,36)

InChI Key

BXXPAPJDYJQMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)C

Origin of Product

United States

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